4-(1H-benzimidazol-2-yl)quinoline is a compound that combines the structural features of benzimidazole and quinoline, two significant classes of heterocyclic compounds. This compound is gaining attention in medicinal chemistry due to its potential biological activities, including antimicrobial and antioxidant properties. The synthesis and characterization of this compound have been explored in various studies, highlighting its relevance in drug development and biological applications.
4-(1H-benzimidazol-2-yl)quinoline falls under the category of heterocyclic compounds, specifically as a derivative of both benzimidazole and quinoline. These compounds are often classified based on their pharmacological activities, with this particular compound being investigated for its potential as an antitumor agent and for other therapeutic applications .
The synthesis of 4-(1H-benzimidazol-2-yl)quinoline typically involves the reaction between quinoline and ortho-phenylenediamine. The general procedure includes:
Characterization techniques such as Thin Layer Chromatography (TLC), melting point analysis, Fourier Transform Infrared Spectroscopy (FTIR), Ultraviolet-Visible (UV-Vis) spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS) are employed to confirm the identity and purity of the synthesized compound .
The molecular structure of 4-(1H-benzimidazol-2-yl)quinoline consists of a quinoline moiety linked to a benzimidazole group. The chemical formula is C_{13}H_{10}N_{2}, indicating the presence of two nitrogen atoms within its structure.
The molecular weight of 4-(1H-benzimidazol-2-yl)quinoline is approximately 210.24 g/mol. The compound exhibits characteristic spectral features that can be used for its identification:
4-(1H-benzimidazol-2-yl)quinoline can participate in various chemical reactions typical of heterocyclic compounds:
The reactivity of this compound can be enhanced by modifying substituents on either the benzimidazole or quinoline rings, which can lead to derivatives with improved pharmacological profiles .
The mechanism of action for 4-(1H-benzimidazol-2-yl)quinoline is primarily linked to its ability to intercalate into DNA, which may disrupt cellular processes such as replication and transcription. This property is particularly relevant in the context of its potential use as an antitumor agent.
Studies indicate that derivatives of this compound show significant antiproliferative activity against various cancer cell lines, suggesting that the mechanism may involve induction of apoptosis through DNA damage or interference with topoisomerase activity .
Relevant data from spectral analyses confirm the presence of characteristic functional groups associated with both benzimidazole and quinoline structures, which are crucial for their biological activities .
4-(1H-benzimidazol-2-yl)quinoline has several scientific applications:
4-(1H-Benzimidazol-2-yl)quinoline is a planar polyheterocyclic molecule featuring fused benzimidazole and quinoline rings connected at the C4 position of quinoline and C2 of benzimidazole. Its molecular formula is C₁₆H₁₁N₃O, with a molar mass of 261.29 g/mol [1] . The hybrid scaffold enables extensive π-conjugation, enhancing its capacity for intercalative DNA binding and metal-ion coordination. Single-crystal X-ray studies of analogous compounds (e.g., ethyl 2-(quinolin-2-yl)-1H-benzo[d]imidazole-5-carboxylate) confirm near-perpendicular dihedral angles between the benzimidazole and quinoline moieties (~89.7°), which influence DNA-intercalation efficiency [3] [9].
Table 1: Atomic-Level Structural Properties
Property | Value/Description | Significance |
---|---|---|
Molecular Formula | C₁₆H₁₁N₃O | Basis for derivatization |
Conjugation System | Extended π-system across both rings | Facilitates intercalation & luminescence |
Tautomerism | Prototropic shifts at benzimidazole N-H | Alters metal-binding affinity |
Coordination Sites | N (quinoline), N (benzimidazole), bridge C | Forms stable complexes with Ir, Ru, Cu |
Dihedral Angle (θ) | ~89.7° (quinoline/benzimidazole planes) | Balances planarity for bioactivity |
The compound emerged from methodological advances in fused-heterocycle synthesis. A pivotal route is the Friedländer reaction/rearrangement cascade developed by Russian researchers, where 3-(2-aminophenyl)quinoxalin-2(1H)-ones react with ketones (e.g., acetylacetone) under acid catalysis. This yields 4-(benzimidazol-2-yl)quinolines via spiro-quinoxalinone intermediates [6]. Earlier, 2-(1H-benzimidazol-2-yl)quinoline derivatives were explored for optoelectronics due to their luminescent properties. Ru(II) complexes incorporating these ligands (e.g., [Ru(p-cymene)Cl(L)]) demonstrated catalytic activity in alcohol oxidation, highlighting their versatility beyond medicinal chemistry [9].
Key milestones include:
This scaffold is a privileged structure in anticancer and antiviral drug discovery due to its dual DNA-binding and metal-chelating capabilities. Its pharmacophore flexibility allows derivatization at N1 of benzimidazole, C6/C7 of quinoline, and the bridge carbon, enabling optimization of target affinity and selectivity [2] [5]. In oncology, Ir(III) cyclometalated complexes (e.g., [Ir(ppy)₂(4-(benzimidazol-2-yl)quinoline)]⁺) induce paraptosis in breast cancer cells (MDA-MB-231, MCF-7) via mitochondrial dysfunction, overcoming cisplatin resistance [2]. The electronic modulation from substituents (e.g., pentafluorobenzyl) enhances cytotoxicity by promoting reactive oxygen species (ROS) generation [2].
Table 2: Anticancer Applications of Derivatives
Derivative Class | Biological Activity | Mechanistic Insight |
---|---|---|
Ir(III) Complexes | IC₅₀ = 3.2–18.7 µM (breast cancer) | Mitochondrial disruption, caspase-9 activation |
Benzimidazole-Quinoline Hybrids | IC₅₀ = 13.4–37.0 µg/mL (melanoma, breast) | p53-dependent apoptosis, topoisomerase inhibition |
Schiff Base-Cu Complexes | Anti-integrase activity (ΔG = −10.99 kcal/mol) | Mg²⁺ chelation in HIV-1 integrase active site |
In antiviral research, Schiff base derivatives (e.g., E-N-[2-(1H-Benzimidazol-2-yl)phenyl]-1-(2-chloro-3-quinolinyl)methanimine) inhibit HIV-1 integrase (PDB:1QS4) via Mg²⁺ chelation (binding ΔG = −10.99 kcal/mol), confirmed by 100-ns molecular dynamics simulations [5]. The bioisosteric replacement potential of the quinoline ring with other N-heterocycles (e.g., acridine) further broadens its applicability in kinase inhibition (e.g., EGFR blockers) [7].
Table 3: Antiviral Target Engagement
Target | Ligand Structure | Binding Affinity | Validation Method |
---|---|---|---|
HIV-1 Integrase (1QS4) | Schiff base with 2-Cl-quinoline | ΔG = −10.99 kcal/mol | MD simulations (100 ns) |
EGFR Kinase | 4-Anilinoquinoline-benzimidazole hybrids | IC₅₀ < 1 µM | Molecular docking |
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1